Abt-546

Endothelin receptor pharmacology Radioligand binding assay ETA antagonist potency

ABT-546 (A-216546) is a small-molecule endothelin receptor antagonist belonging to the pyrrolidine-3-carboxylic acid class, developed by Abbott Laboratories. It functions as a potent, highly selective antagonist of the endothelin ETA receptor, distinguishing itself through a >25,000-fold selectivity over the ETB receptor subtype.

Molecular Formula C30H48N2O6
Molecular Weight 532.7 g/mol
CAS No. 212481-66-8
Cat. No. B1664308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-546
CAS212481-66-8
SynonymsABT 546
ABT-546
ABT546
Molecular FormulaC30H48N2O6
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3
InChIInChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1
InChIKeyOAEWNSKRLBVVBV-QSEAXJEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-546 (CAS 212481-66-8) ETA Antagonist: Core Identity and Procurement Profile


ABT-546 (A-216546) is a small-molecule endothelin receptor antagonist belonging to the pyrrolidine-3-carboxylic acid class, developed by Abbott Laboratories [1]. It functions as a potent, highly selective antagonist of the endothelin ETA receptor, distinguishing itself through a >25,000-fold selectivity over the ETB receptor subtype [2]. The compound advanced through toxicology studies and Phase I clinical trials as a potential therapeutic agent [3], and is currently employed as a chemical probe for investigating ETA-mediated biological pathways [4].

ABT-546: Why Generic ETA Antagonist Substitution is Scientifically Invalid


ET receptor antagonists exhibit substantial divergence in ETA/ETB selectivity ratios and off-target profiles, rendering functional interchangeability impossible without risking experimental confounds. ABT-546 achieves an ETB/ETA activity ratio exceeding 130,000 (>25,000-fold selectivity) [1], whereas structurally related compounds such as A-127722 demonstrate only ~1,000–2,000-fold selectivity [2] and FR139317 ~8,000-fold selectivity [3]. This quantitative selectivity gradient directly influences in vivo physiological outcomes, as demonstrated in uteroplacental perfusion studies where only ABT-546 produced distinct hemodynamic effects attributable to its extreme ETA preference [4]. Additionally, ABT-546 exhibits defined off-target interactions including 62% inhibition of OPRD1 (δ-opioid receptor) at 10 µM [5], a parameter that must be accounted for in experimental design and cannot be extrapolated from other in-class compounds.

ABT-546 Procurement Evidence: Quantitative Differentiation from Comparator ETA Antagonists


ETA Receptor Binding Affinity: ABT-546 (Ki=0.46 nM) vs. A-127722 (Ki=0.069 nM) and FR139317

ABT-546 binds to cloned human ETA receptors with a Ki of 0.46 nM for [125I]ET-1 displacement [1]. In contrast, the structurally related A-127722 exhibits a Ki of 0.069 nM (69 pM) against the same human ETA receptor [2], indicating A-127722 possesses approximately 6.7-fold higher binding affinity. FR139317, another ETA antagonist, has reported lower selectivity and is not directly comparable in this binding assay format [3].

Endothelin receptor pharmacology Radioligand binding assay ETA antagonist potency

ETA/ETB Receptor Selectivity Ratio: ABT-546 (>25,000-fold) vs. A-127722 (~1,000–2,000-fold) and FR139317 (8,000-fold)

ABT-546 demonstrates >25,000-fold selectivity for ETA over ETB receptors, with an ETB Ki of 13,000 nM versus an ETA Ki of 0.46 nM [1]. This represents the highest selectivity among the Abbott pyrrolidine series. A-127722 exhibits approximately 1,000–2,000-fold selectivity (ETA Ki=0.069 nM; ETB Ki=139 nM) [2], while FR139317 shows ~8,000-fold selectivity [3].

Receptor selectivity ETA/ETB discrimination Off-target pharmacology

In Vivo Functional Differentiation: ABT-546 Uniquely Improves Fetal Weight in Rat Gestation Model

In a 7-day pregnant rat model of NOS inhibition (L-NAME 2.5 mg/kg/h), ABT-546 (20 mg/kg/day) was the only antagonist among three tested that improved fetal weight when administered alone, whereas A-127722 (10 mg/kg/day) and FR139317 (12 mg/kg/day) did not produce this effect [1]. Additionally, ABT-546 altered uterine free wall perfusion in a manner distinct from the lower-selectivity antagonists [2].

In vivo pharmacology Fetal growth restriction Uteroplacental perfusion

Oral Bioavailability: ABT-546 (48%) vs. A-127722 (70%)

ABT-546 exhibits 48% oral bioavailability in rats [1]. In comparison, A-127722 demonstrates higher oral bioavailability of 70% in the same species [2]. This represents a 22 percentage-point difference that must be accounted for in oral dosing calculations.

Pharmacokinetics Oral bioavailability In vivo dosing

Off-Target Profiling: ABT-546 GPCR Panel Data (δ-Opioid Receptor Interaction)

ABT-546 was profiled against a CEREP panel of 71 GPCRs and other targets at 10 µM, revealing 62% inhibition of OPRD1 (δ-opioid receptor) and 61% inhibition of a Cl⁻ ionophore [1]. A DiscoverX kinase binding assay panel showed strong binding to PRKCH (100% at 1 µM) and moderate binding to CDKL2 (61% at 1 µM) [2]. Comprehensive comparative off-target profiling data for A-127722 and FR139317 are not available in the public domain.

Off-target pharmacology GPCR selectivity Chemical probe validation

ABT-546: Evidence-Backed Research and Industrial Application Scenarios


Investigating ETA-Specific Signaling in Vascular Biology with Minimal ETB Interference

Researchers studying ETA-mediated vasoconstriction, cell proliferation, or inflammatory signaling can deploy ABT-546 to achieve near-complete ETB receptor sparing (>25,000-fold selectivity) [1]. This is critical in systems where ETB activation triggers opposing vasodilatory effects or modulates ET-1 clearance, enabling cleaner attribution of observed phenotypes to ETA-specific pharmacology. The compound's established in vivo pressor response blockade (0.1–100 mg/kg p.o. in rats) provides a validated dosing framework [2].

Reproductive Biology and Fetal Development Studies Requiring Extreme ETA Selectivity

Investigators examining the role of endothelin signaling in uteroplacental function and fetal growth should prioritize ABT-546 based on direct head-to-head evidence demonstrating its unique ability to improve fetal weight in NOS-inhibited pregnant rats, an effect not observed with lower-selectivity antagonists A-127722 or FR139317 [3]. The compound's 28,000-fold selectivity [4] appears mechanistically necessary for this physiological outcome, making it the rational choice for reproductive ET research applications.

Chemical Probe Studies Requiring Validated and Documented Off-Target Profile

For researchers employing ABT-546 as a chemical probe to interrogate ETA biology, the publicly documented off-target profile (CEREP GPCR panel and DiscoverX kinase panel) provides essential context for data interpretation [5]. This transparency regarding δ-opioid receptor and kinase interactions, while limited in comparator data, allows investigators to implement appropriate control experiments absent in studies using less thoroughly profiled ETA antagonists.

Comparative ETA Antagonist Selectivity Studies and Structure-Activity Relationship Analysis

ABT-546 serves as the high-selectivity anchor compound in comparative pharmacology studies of ETA antagonists. Its extreme ETB/ETA ratio of >130,000 [1] provides a benchmark against which lower-selectivity compounds (A-127722 at ~2,000-fold, FR139317 at 8,000-fold) can be evaluated [3]. This graded selectivity profile across the Abbott pyrrolidine series makes ABT-546 essential for establishing selectivity-response relationships in functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt-546

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.